Structural Analysis & Quality Assurance of (5-Bromo-4-chloropyridin-3-yl)methanol
Structural Analysis & Quality Assurance of (5-Bromo-4-chloropyridin-3-yl)methanol
This technical guide provides a rigorous structural analysis of (5-Bromo-4-chloropyridin-3-yl)methanol , a critical halogenated heterocyclic building block used in modern drug discovery.[1] This document is designed for medicinal chemists and analytical scientists requiring high-fidelity characterization protocols.[1]
CAS: 1633014-12-6 | Formula: C
Executive Summary
(5-Bromo-4-chloropyridin-3-yl)methanol is a high-value pharmacophore scaffold.[1] Its structural utility lies in its orthogonal reactivity : the 5-bromo and 4-chloro substituents offer distinct handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-hydroxymethyl group serves as a versatile anchor for etherification, oxidation, or conversion to a leaving group.[1]
Precise structural validation is paramount because regioisomers (e.g., 2-chloro or 6-bromo variants) possess identical mass spectra but drastically different reactivity profiles.[1] This guide establishes a self-validating analytical workflow to confirm identity and purity.
Molecular Architecture & Reactivity
The molecule features a pyridine core perturbed by three electron-withdrawing groups.[1]
-
Electronic Environment: The nitrogen atom (N1) exerts a strong inductive effect (
), deshielding adjacent protons. -
Steric Crowding: The 3,4,5-substitution pattern creates a "contested" steric environment.[1] The 4-chloro substituent forces the 3-hydroxymethyl group to adopt specific conformations to minimize steric strain, often visible in NOESY spectra.[1]
-
Regioselectivity:
Structural Diagram (DOT Visualization)
The following diagram illustrates the core reactivity nodes and the analytical logic used to verify them.
Figure 1: Functional map of (5-Bromo-4-chloropyridin-3-yl)methanol linking structural features to analytical targets.
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities. The standard route involves the selective reduction of 5-bromo-4-chloronicotinaldehyde (CAS 1060802-24-5) or its corresponding ester using Sodium Borohydride (
Synthesis Workflow
-
Reduction:
in MeOH/THF at 0°C. -
Quench: Aqueous
. -
Extraction: Ethyl Acetate.
Critical Impurities
| Impurity Type | Origin | Detection Method |
| Starting Material | Unreacted aldehyde/ester | IR: Carbonyl stretch (~1700 cm |
| Des-halogenated | Over-reduction (loss of Br/Cl) | MS: Shift in isotope pattern (loss of M+2/M+4)LC-MS: Lower retention time |
| Borate Esters | Incomplete hydrolysis | 11B NMR (rarely needed) or broad OH signal in 1H NMR |
Analytical Characterization Protocols
This section details the self-validating protocols required to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing regioisomers.
Predicted
- 8.65 (s, 1H, H-6): Deshielded by adjacent N and Br.
- 8.52 (s, 1H, H-2): Deshielded by adjacent N and hydroxymethyl group.
-
5.45 (t, 1H, OH): Triplet if coupling to CH
is resolved. -
4.60 (d, 2H, CH
): Methylene protons.
The "Self-Validating" NOESY Experiment: To prove the hydroxymethyl group is at position 3 (and not 2 or 4), perform a 1D-NOESY or 2D-NOESY.[1]
-
Irradiate CH
( 4.60): You must observe an enhancement (NOE) at H-2 ( 8.52) . -
Negative Control: You should NOT observe a strong NOE at H-6.
-
Causality: H-2 is spatially proximal to the C3-substituent.[1] H-6 is distant.[1] This confirms the 3-position assignment.
Mass Spectrometry (Isotopic Fingerprint)
The presence of one Chlorine (
Expected Pattern (ESI+):
-
[M+H]
(221.9): Base peak (containing ). -
[M+H+2]
(223.9): Approx 130% intensity of base peak (mix of and ). -
[M+H+4]
(225.9): Approx 30% intensity (containing ).
Validation Rule: If the [M+2] peak is significantly lower (<100%), suspect loss of Bromine (des-bromo impurity).
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: Broad O-H stretch (Alcohol).[1] -
1050–1100 cm
: C-O stretch (Primary alcohol). -
~700 cm
: C-Cl stretch. -
~600 cm
: C-Br stretch.
Experimental Workflow: Structural Elucidation
The following Graphviz diagram outlines the decision tree for accepting a batch of this material.
Figure 2: Quality Control Decision Tree for batch release.
References
-
BenchChem Technical Support . (2026). Application Note: Selective Reduction of 5-Bromo-4-chloronicotinaldehyde. BenchChem.
-
BLD Pharm . (n.d.). Product Analysis: (5-Bromo-4-chloropyridin-3-yl)methanol (CAS 1633014-12-6).[1] BLD Pharm.
-
ChemicalBook . (2025). 5-Bromo-4-chloropyridin-3-yl methanol Properties and Spectra. ChemicalBook.
-
MDPI . (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.
-
National Institutes of Health (NIH) . (2025). PubChem Compound Summary: Halogenated Pyridinemethanols. PubChem.
